4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate
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Overview
Description
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazono group, and a bromobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazono compound. This intermediate is further reacted with 4-formylphenyl 2-bromobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(Decanoylamino)acetyl)hydrazono)methyl)phenyl benzoate
- 4-((2-(2-(Dodecanoylamino)acetyl)hydrazono)methyl)phenyl benzoate
- 4-((2-(2-(Phenylsulfonyl)amino)acetyl)hydrazono)methyl)phenyl benzoate
Uniqueness
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and bromobenzoate moiety differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
594849-48-6 |
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Molecular Formula |
C23H18BrN3O5 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O5/c1-31-20-9-5-4-8-19(20)26-21(28)22(29)27-25-14-15-10-12-16(13-11-15)32-23(30)17-6-2-3-7-18(17)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
CNOXHIZIRJDSCK-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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